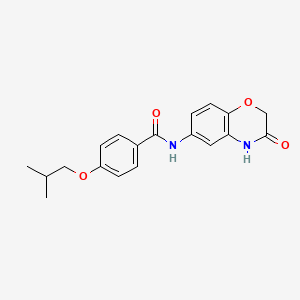![molecular formula C22H26N6O B11337173 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea](/img/structure/B11337173.png)
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(2,3-dimethylphenyl)urea, also known by its systematic name N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide , belongs to the class of urea derivatives. Its chemical formula is C₂₈H₃₅N₇O₂ . This compound exhibits intriguing properties due to its unique structural features.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 4-(dimethylamino)phenyl isocyanate with an appropriate amine, followed by cyclization to form the pyrimidine ring. The detailed reaction conditions and intermediates can be found in the literature .
Industrial Production:: Industrial-scale production typically employs efficient and scalable methods. Researchers have optimized the synthetic process to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reactivity:: 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(2,3-dimethylphenyl)urea undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Isocyanates: Used in the initial step for urea formation.
Amines: React with isocyanates to form urea derivatives.
Cyclization Agents: Required for pyrimidine ring formation.
Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Applications De Recherche Scientifique
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(2,3-dimethylphenyl)urea finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in material science and catalysis.
Mécanisme D'action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While there are related urea derivatives, this compound stands out due to its distinct pyrimidine-indole structure. Similar compounds include aminopyrimidine and others with shared functional groups.
Propriétés
Formule moléculaire |
C22H26N6O |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C22H26N6O/c1-14-7-6-8-19(15(14)2)27-22(29)26-18-11-9-17(10-12-18)25-20-13-21(28(4)5)24-16(3)23-20/h6-13H,1-5H3,(H,23,24,25)(H2,26,27,29) |
Clé InChI |
QAAQNQBPCNBANU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11337093.png)
![N-(diphenylmethyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337097.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11337098.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11337099.png)
![1-[(2-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11337105.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337107.png)
![N-(4-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337110.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11337116.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11337119.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337126.png)
![2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B11337127.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11337134.png)

![3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11337159.png)
